molecular formula C8H11BrClNO B1378439 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride CAS No. 1421603-70-4

2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride

Cat. No.: B1378439
CAS No.: 1421603-70-4
M. Wt: 252.53 g/mol
InChI Key: MIVIGGHRMIPLJI-UHFFFAOYSA-N
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Description

2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H11BrClNO. It is a crystalline solid that is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes an amino group, a bromophenyl group, and an ethan-1-ol group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride typically involves the reaction of 3-bromobenzaldehyde with nitromethane to form 3-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-Amino-2-(3-bromophenyl)ethan-1-ol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Azides, nitriles

Scientific Research Applications

2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The presence of the bromophenyl group allows for specific binding interactions, while the amino and ethan-1-ol groups contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-bromophenyl)ethan-1-ol hydrochloride
  • 2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride
  • 2-Amino-2-(3-chlorophenyl)ethan-1-ol hydrochloride

Uniqueness

2-Amino-2-(3-bromophenyl)ethan-1-ol hydrochloride is unique due to the position of the bromine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The 3-bromophenyl group provides distinct steric and electronic properties compared to other positional isomers, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-amino-2-(3-bromophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVIGGHRMIPLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421603-70-4
Record name 2-amino-2-(3-bromophenyl)ethan-1-ol hydrochloride
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